N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide
Overview
Description
N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide, commonly known as NNEI, is a synthetic cannabinoid. It is part of a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. NNEI is known for its potent agonist activity at cannabinoid receptors, specifically cannabinoid type 1 and type 2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide typically involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 1-naphthylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production of N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide has several scientific research applications:
Mechanism of Action
N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide exerts its effects by acting as an agonist at cannabinoid receptors. It binds to cannabinoid type 1 and type 2 receptors with high affinity, leading to the activation of these receptors. This activation modulates various signaling pathways, resulting in the compound’s psychoactive and physiological effects . The compound’s mechanism of action involves the inhibition of neurotransmitter release and modulation of inflammatory processes .
Comparison with Similar Compounds
N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide is similar to other synthetic cannabinoids such as:
5-fluoro-NNEI: A fluorinated analog with similar receptor affinity but different pharmacokinetic properties.
5-chloro-NNEI: A chlorinated analog with distinct chemical stability and reactivity.
MN-18: An indazole analog with comparable receptor activity but different metabolic pathways.
These compounds share structural similarities but differ in their chemical properties, receptor affinities, and biological effects, highlighting the uniqueness of N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide .
Biological Activity
N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide, commonly referred to as NNEI, is a synthetic cannabinoid that has garnered attention due to its psychoactive properties and potential health risks. This article delves into the biological activity of NNEI, examining its pharmacological effects, receptor interactions, and relevant case studies.
Chemical Structure and Synthesis
NNEI belongs to a class of compounds known as indole-derived synthetic cannabinoids. Its structure features a naphthalene moiety attached to a pentyl chain and an indole-3-carboxamide framework. The synthesis of NNEI involves several steps, including the alkylation of indole derivatives and acylation processes that yield the final compound in good yields.
Cannabinoid Receptor Activity
NNEI primarily interacts with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. Research indicates that NNEI acts as a potent agonist at these receptors:
- CB1 Receptor : NNEI exhibits high affinity for the CB1 receptor with an effective concentration (EC50) ranging from 16 to 43 nM, indicating strong agonistic activity .
- CB2 Receptor : Similarly, it binds to the CB2 receptor with an EC50 between 29 and 216 nM, suggesting its role in modulating immune responses and inflammation .
The binding affinity and agonistic properties of NNEI are comparable to other well-known cannabinoids such as Δ9-THC, which is recognized for its psychoactive effects.
Psychoactive Properties
NNEI has been reported to produce effects similar to those of Δ9-THC, including euphoria, altered perception, and potential anxiolytic effects. However, these effects can vary significantly based on dosage and individual sensitivity. Anecdotal evidence suggests that users may experience intense psychoactive effects leading to adverse reactions in some cases.
Case Studies
One notable case involved a fatal incident attributed to the abuse of NNEI. In this instance, toxicological analysis confirmed the presence of NNEI in the victim's system. The case highlighted the dangers associated with synthetic cannabinoids, particularly regarding their unpredictable potency and potential for overdose .
Comparative Analysis with Other Cannabinoids
To better understand the biological activity of NNEI, it is useful to compare it with other synthetic cannabinoids:
Compound Name | CB1 EC50 (nM) | CB2 EC50 (nM) | Psychoactive Effects |
---|---|---|---|
This compound (NNEI) | 16 - 43 | 29 - 216 | Yes |
JWH-018 | 40 | 100 | Yes |
CP55940 | 0.5 | 10 | Yes |
This table illustrates that while NNEI has significant agonistic properties at both CB receptors, its potency is variable compared to other synthetic cannabinoids.
Properties
IUPAC Name |
N-naphthalen-1-yl-1-pentylindole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-2-3-8-16-26-17-21(20-13-6-7-15-23(20)26)24(27)25-22-14-9-11-18-10-4-5-12-19(18)22/h4-7,9-15,17H,2-3,8,16H2,1H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCQNKRMTGVYIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716467 | |
Record name | N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338925-11-3 | |
Record name | N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338925-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MN-24 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338925113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MN-24 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FVT9P642K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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